molecular formula C34H45N11O5 B14429176 N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide CAS No. 78496-79-4

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide

Cat. No.: B14429176
CAS No.: 78496-79-4
M. Wt: 687.8 g/mol
InChI Key: NVZZHWIXTIHLIR-PUUVEUEGSA-N
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Description

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide is a complex organic compound that features multiple functional groups, including benzoyl, glycine, ornithine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide typically involves multi-step organic synthesis. The process may include:

    Formation of Benzoylglycine: Benzoylation of glycine using benzoyl chloride in the presence of a base like sodium hydroxide.

    Coupling with Ornithine: The benzoylglycine is then coupled with L-ornithine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Addition of Naphthalen-2-yl-L-alanine: The final step involves coupling the intermediate with naphthalen-2-yl-L-alanine using similar coupling reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Optimization of Temperature and pH: Ensuring the reactions occur at optimal temperatures and pH levels to prevent side reactions.

    Purification Techniques: Using chromatography techniques such as HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylglycyl-L-ornithine: Lacks the naphthalen-2-yl-L-alanine moiety.

    N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithine: Lacks the second ornithine and naphthalen-2-yl-L-alanine moieties.

    N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide: Lacks one of the diaminomethylidene groups.

Uniqueness

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets.

Properties

CAS No.

78496-79-4

Molecular Formula

C34H45N11O5

Molecular Weight

687.8 g/mol

IUPAC Name

N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C34H45N11O5/c1-21(29(47)43-25-16-15-22-9-5-6-12-24(22)19-25)42-31(49)27(14-8-18-40-34(37)38)45-32(50)26(13-7-17-39-33(35)36)44-28(46)20-41-30(48)23-10-3-2-4-11-23/h2-6,9-12,15-16,19,21,26-27H,7-8,13-14,17-18,20H2,1H3,(H,41,48)(H,42,49)(H,43,47)(H,44,46)(H,45,50)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1

InChI Key

NVZZHWIXTIHLIR-PUUVEUEGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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